Benzaldehyde, 4-methoxycarbonyl-, 4-phenylsemicarbazone
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Overview
Description
Methyl 4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]benzoate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzoic acid and is characterized by the presence of a phenylcarbamoyl group and an imino group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]benzoate typically involves the reaction of 4-aminobenzoic acid with phenyl isocyanate to form the intermediate phenylcarbamoyl derivative. This intermediate is then reacted with methyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of methyl 4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]benzoate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted benzoate derivatives with various functional groups.
Scientific Research Applications
Methyl 4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The imino group may also participate in electron transfer processes, influencing the compound’s reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(phenoxycarbonyl)amino]benzoate
- Methyl 4-[(cyanomethoxy)benzoate
- Methyl 4-[(benzyl(4-chlorophenyl)sulfonyl)amino]methyl]benzoate
Uniqueness
Methyl 4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
methyl 4-[(E)-(phenylcarbamoylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C16H15N3O3/c1-22-15(20)13-9-7-12(8-10-13)11-17-19-16(21)18-14-5-3-2-4-6-14/h2-11H,1H3,(H2,18,19,21)/b17-11+ |
InChI Key |
XQHLIISVMLTCCU-GZTJUZNOSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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